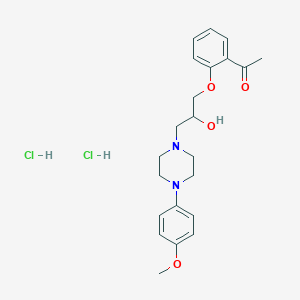

1-(2-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride is a useful research compound. Its molecular formula is C22H30Cl2N2O4 and its molecular weight is 457.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with tubulin , suggesting that this compound may also target tubulin or related proteins.

Biochemical Pathways

If the compound does indeed target tubulin, it could potentially affect cell division and other cellular processes that rely on the cytoskeleton .

Result of Action

If the compound does indeed target tubulin, it could potentially induce apoptosis of cells , which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Actividad Biológica

1-(2-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its cytotoxicity and antiviral properties.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2O4 |

| Molecular Weight | 398.49 g/mol |

| InChI | InChI=1S/C23H30N2O4 |

| SMILES | CCC(=O)C1=CC=C(C=C1)... |

Synthesis

The compound can be synthesized through a series of reactions involving piperazine derivatives and appropriate acylation methods. The synthesis typically includes the condensation of an oxiran imide derivative with an amine, followed by purification techniques such as column chromatography.

Cytotoxicity

Research indicates that the compound exhibits significant cytotoxic effects against various cell lines. A study demonstrated that the compound's concentration required to reduce cell viability by 50% (CC50) was approximately 45 µM in MT-4 cells, indicating moderate cytotoxicity .

Antiviral Activity

In addition to its cytotoxic effects, the compound has been evaluated for its antiviral properties, particularly against HIV-1. The effective concentration (EC50) required to protect MT-4 cells from HIV-1 induced cytopathogenicity was also found to be around 45 µM . This suggests that while the compound may have some protective effects against viral infection, its therapeutic window may be limited due to associated cytotoxicity.

Case Studies

A notable case study involved the evaluation of similar piperazine derivatives for their antiviral activity. These studies highlighted structure-activity relationships that inform on how modifications to the piperazine scaffold can enhance or diminish biological activity. For instance, modifications in the aromatic substituents were shown to significantly influence both cytotoxicity and antiviral efficacy .

Discussion

The biological activity of this compound underscores its potential as a lead compound for further development in antiviral therapies. However, its moderate cytotoxicity necessitates further optimization to improve selectivity and reduce adverse effects.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that compounds similar to 1-(2-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride exhibit antidepressant effects. The piperazine moiety is known for its role in modulating serotonin receptors, which are crucial in the treatment of mood disorders. A study demonstrated that piperazine derivatives can enhance serotonin levels, leading to improved mood and reduced anxiety symptoms .

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer properties. In vitro tests indicated that derivatives with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). The mechanism involves the modulation of specific signaling pathways associated with cell survival and growth .

Antiviral Activity

The compound has been evaluated for its antiviral potential, particularly against HIV. Case studies have reported that related piperazine compounds exhibit inhibitory effects on the replication of HIV-1 in cultured cells. The presence of hydroxyl groups enhances solubility and bioavailability, making these compounds promising candidates for further development .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects include:

- Serotonin Receptor Modulation : Enhances serotonin transmission, which is vital for mood regulation.

- Inhibition of Oncogenic Pathways : Interferes with pathways that promote cancer cell survival.

- Antiviral Mechanisms : Disrupts viral replication processes within host cells.

Toxicological Studies

Toxicological evaluations are critical for determining the safety profile of this compound. Studies have shown that while some derivatives exhibit cytotoxicity at high concentrations, they are generally well-tolerated at therapeutic doses. Long-term studies are necessary to establish a comprehensive safety profile.

Data Table: Summary of Applications

Propiedades

IUPAC Name |

1-[2-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4.2ClH/c1-17(25)21-5-3-4-6-22(21)28-16-19(26)15-23-11-13-24(14-12-23)18-7-9-20(27-2)10-8-18;;/h3-10,19,26H,11-16H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWURZOAVQFUOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.